Cas no 519016-86-5 (2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide)

2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide is a specialized organic compound featuring a thiophene core substituted with an amino group and a carboxamide functionality at the 2- and 3-positions, respectively, along with a 3,4-dimethylphenyl moiety at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its well-defined molecular framework facilitates precise modifications for structure-activity relationship (SAR) studies. The compound’s stability and solubility profile enhance its utility in synthetic applications, particularly in the development of heterocyclic derivatives. It is commonly employed in the synthesis of bioactive molecules targeting therapeutic or agricultural applications.
2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide structure
519016-86-5 structure
Product Name:2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide
CAS No:519016-86-5
MF:C13H14N2OS
MW:246.328061580658
MDL:MFCD02609525
CID:879240
PubChem ID:841613
Update Time:2025-10-30

2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide
    • 3-thiophenecarboxamide, 2-amino-4-(3,4-dimethylphenyl)-
    • 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide(SALTDATA: FREE)
    • MFCD02609525
    • AK-968/40776561
    • 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxamide
    • SCHEMBL14825156
    • SY081749
    • CS-0022310
    • EN300-228718
    • G19138
    • SR-01000255509-1
    • DTXSID10357052
    • ALBB-001839
    • Cambridge id 7236979
    • STK398301
    • Oprea1_073300
    • BBL016359
    • VS-05297
    • AKOS000305074
    • SR-01000255509
    • 519016-86-5
    • MDL: MFCD02609525
    • Inchi: 1S/C13H14N2OS/c1-7-3-4-9(5-8(7)2)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16)
    • InChI Key: KHKAAHCGWUFMLI-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(N)=O)C(=C1)C1=CC=C(C)C(C)=C1)N

Computed Properties

  • Exact Mass: 246.08282
  • Monoisotopic Mass: 246.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 97.4Ų

Experimental Properties

  • PSA: 69.11

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2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:519016-86-5)2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide
Order Number:A1163378
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:17
Price ($):172.0
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Additional information on 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide

Professional Introduction to 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide (CAS No. 519016-86-5)

2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 519016-86-5, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of both aromatic and heterocyclic moieties in its framework makes it a versatile scaffold for drug design, particularly in the quest for innovative treatments for various diseases.

The molecular structure of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide consists of a thiophene ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a 3,4-dimethylphenyl group at the 4-position. This arrangement not only contributes to its unique chemical properties but also opens up numerous possibilities for further functionalization and derivatization. Such structural attributes are highly valued in medicinal chemistry, as they can influence the compound's solubility, bioavailability, and interaction with biological targets.

In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating thiophene rings exhibit potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. The specific modifications present in 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide, such as the amino and carboxamide groups, are known to enhance its pharmacological properties by improving binding affinity to biological receptors. This has led to increased interest in exploring its applications in drug discovery and development.

One of the most compelling aspects of this compound is its role as a key intermediate in synthesizing more complex molecules. The flexibility of its structure allows chemists to attach various functional groups at different positions, enabling the creation of a wide array of derivatives with tailored properties. For instance, researchers have utilized 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide as a precursor in developing novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. These findings underscore the compound's significance as a building block in synthetic chemistry.

The pharmacological profile of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide has been extensively studied in recent literature. Preliminary investigations have revealed that this compound exhibits notable activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, its interaction with specific protein targets has been explored, providing insights into its potential mechanisms of action. These studies not only highlight the therapeutic promise of this compound but also pave the way for further preclinical and clinical evaluations.

The synthesis of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide represents another area of active research. Chemists have developed various synthetic routes to achieve high yields and purity levels, ensuring that researchers have access to sufficient quantities for their studies. Advances in synthetic methodologies have enabled the introduction of novel functional groups with precision, further expanding the chemical space available for drug discovery. These advancements are crucial for optimizing production processes and reducing costs associated with large-scale synthesis.

The growing interest in thiophene-based compounds has also spurred innovation in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting the biological activity of 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide and its derivatives before experimental validation. By leveraging computational methods, researchers can accelerate the drug discovery process by identifying promising candidates with high potential for therapeutic efficacy while minimizing experimental trials.

In conclusion, 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide (CAS No. 519016-86-5) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. The ongoing research into its biological activities and synthetic applications underscores its importance as a key intermediate in drug discovery efforts. As our understanding of this compound continues to evolve, it is likely that new therapeutic opportunities will emerge, further solidifying its role in modern medicine.

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Amadis Chemical Company Limited
(CAS:519016-86-5)2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide
A1163378
Purity:99%
Quantity:1g
Price ($):172.0
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